2-Amino-3-iodo-4-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-iodo-4-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a reagent in the synthesis of aminoisoindoles .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular formula of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine is C6H4F3IN2 .Chemical Reactions Analysis
2-Amino-3-iodo-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Regioexhaustive Functionalization : The concept of regioexhaustive functionalization is applied to chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 2-Amino-3-iodo-4-(trifluoromethyl)pyridine. This process involves converting these compounds into various carboxylic acids, demonstrating their utility in organic synthesis (Cottet et al., 2004).
Halogen Shuffling in Pyridines : In a study exploring site-selective electrophilic substitutions, 2-chloro-6-(trifluoromethyl)pyridine is converted into its 3-iodo derivative, which can further be manipulated through halogen/metal exchange and electrophilic trapping. This showcases the chemical versatility of trifluoromethyl pyridines, including 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (Mongin et al., 1998).
Synthesis of Amino-Trifluoromethyl Nicotinic Acid : A practical synthesis method has been developed for 4-amino-2-(trifluoromethyl)nicotinic acid, starting from 2-(trifluoromethyl)pyridine. This method demonstrates the potential of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine in the synthesis of complex organic molecules (Li et al., 2010).
Scaffolds for Tripeptidomimetics : The synthesis of 2,3,4-substituted pyridine derivatives, which are useful as scaffolds in developing peptidomimetics, involves the use of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine. This highlights its role in the development of pharmaceuticals and biologically active compounds (Saitton et al., 2004).
Molecular Iodine-Mediated Synthesis : A process has been developed for constructing multisubstituted pyridines, including 2-Amino-3-iodo-4-(trifluoromethyl)pyridine, using molecular iodine. This method is significant for the selective construction of complex pyridine structures (Xiang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLBSUOQHCSPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272236 | |
Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-iodo-4-(trifluoromethyl)pyridine | |
CAS RN |
1227602-87-0 | |
Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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